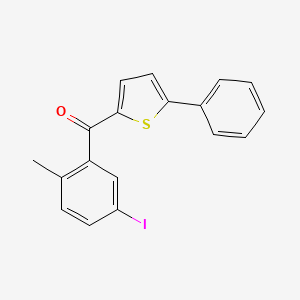

(5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone

説明

(5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone (CAS: 1071929-08-2) is a methanone derivative featuring a 5-iodo-2-methylphenyl group and a 5-phenylthiophen-2-yl moiety. Its molecular formula is C₁₈H₁₃IOS, with a molecular weight of approximately 404.0 g/mol (calculated based on structural analysis) . This compound is a key intermediate in the synthesis of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for treating type 2 diabetes . It is commercially available with a purity of 97% and is typically supplied as a solid .

特性

IUPAC Name |

(5-iodo-2-methylphenyl)-(5-phenylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13IOS/c1-12-7-8-14(19)11-15(12)18(20)17-10-9-16(21-17)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKDOCSCNPQPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13IOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001203273 | |

| Record name | Methanone, (5-iodo-2-methylphenyl)(5-phenyl-2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-44-8 | |

| Record name | Methanone, (5-iodo-2-methylphenyl)(5-phenyl-2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (5-iodo-2-methylphenyl)(5-phenyl-2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone typically involves the reaction of 5-iodo-2-methylbenzoyl chloride with 5-phenylthiophene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to obtain the compound in high purity and yield .

化学反応の分析

Types of Reactions

(5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

作用機序

The mechanism of action of (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone can be contextualized by comparing it to analogs with related scaffolds or substituents. Below is a detailed analysis:

Table 1: Structural Comparison of Methanone Derivatives

Key Structural and Functional Differences

Halogen Substituents: The iodo group in the target compound enhances stability and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or chloro analogs . However, bromo derivatives (e.g., C₁₈H₁₃BrFOS) are more cost-effective for large-scale synthesis . Chloro substituents (e.g., C₁₅H₁₀ClNO₂S) reduce steric bulk but may lower metabolic stability in vivo .

Aromatic Systems: The 5-phenylthiophene moiety in the target compound contributes to π-π stacking interactions in biological targets, enhancing binding affinity compared to benzo[d]thiazole derivatives .

Pharmacological Relevance: The target compound’s methyl group at the 2-position of the phenyl ring optimizes steric compatibility with SGLT2 binding pockets, a feature absent in non-methylated analogs . Fluorophenylthiophene derivatives (e.g., C₁₈H₁₃BrFOS) exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic resistance .

Critical Analysis of Discrepancies

- Molecular Weight : erroneously lists the molecular weight as 167.05 g/mol , likely due to a typographical error. The correct value is ~404.0 g/mol , consistent with stoichiometric calculations and commercial data .

- Physical State : The target compound is a solid in commercial sources , conflicting with ’s description as a "liquid," which may refer to a solvated form or impurity.

生物活性

(5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone, with the CAS number 2070015-44-8, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews available literature concerning its synthesis, biological properties, and potential therapeutic applications.

- Molecular Formula : C18H13IOS

- Molecular Weight : 404.27 g/mol

- IUPAC Name : (5-iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone

- Purity : 95% .

Synthesis

The synthesis of (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone involves various organic reactions, including acylation and halogenation. Specific methods have been documented, emphasizing the optimization of reaction conditions to enhance yield and purity .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in public databases; however, related compounds within the same chemical class have shown promising results in various studies.

Anticancer Activity

Research indicates that derivatives of phenylthiophenes exhibit significant anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation . The introduction of polar groups to enhance solubility has been a common strategy in developing such compounds.

The mechanism by which (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone may exert its biological effects can be inferred from studies on structurally similar compounds. These mechanisms often involve:

- Inhibition of Enzymatic Activity : Compounds that interact with key enzymes involved in cancer metabolism.

- Induction of Apoptosis : Activation of pathways that lead to programmed cell death in malignant cells.

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a thiophene derivative (e.g., 5-phenylthiophene-2-carboxylic acid) reacts with an iodinated aromatic precursor (e.g., 5-iodo-2-methylbenzoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature : Optimal acylation occurs at 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency.

- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ maximizes yield (60–75%) .

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to detect unreacted starting materials or byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Techniques :

- Single-crystal X-ray diffraction : Resolves bond angles/distances, particularly the dihedral angle between the thiophene and iodophenyl rings (expected: 15–25°) .

- FT-IR : Confirms ketone C=O stretch (~1680 cm⁻¹) and C-I vibration (~500 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~418.0) and isotopic patterns for iodine .

Q. What safety precautions are essential when handling this compound in the lab?

- Protocols :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Waste disposal : Halogenated waste containers for iodine-containing byproducts .

Advanced Research Questions

Q. How does the electronic nature of the iodophenyl and thiophenyl groups influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic insight :

- The iodine substituent acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. The thiophene ring enhances electron density, stabilizing transition states.

- Experimental design : Optimize Pd(PPh₃)₄ catalyst (2 mol%), K₂CO₃ base, and DMF/H₂O solvent at 80°C. Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect its solid-state properties?

- Findings :

- Crystal packing : Strong π-π stacking (3.5–4.0 Å) between thiophene and phenyl rings stabilizes the lattice.

- Halogen bonding : C-I···O interactions (2.9–3.2 Å) contribute to molecular alignment, impacting solubility and melting point .

- Method : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1). Compare experimental XRD data with DFT-optimized structures (e.g., B3LYP/6-31G*) to validate intermolecular forces.

Q. How can the compound’s bioactivity be evaluated, and what are key considerations for in vitro assays?

- Approach :

- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include caspase-3/7 activation studies to probe apoptosis pathways .

- Controls : Compare with known thiophene-based anticancer agents (e.g., nilotinib derivatives) to contextualize potency .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?

- Tools :

- DFT calculations : Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-311++G**) to predict redox behavior and nucleophilic attack sites.

- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., EGFR kinase) using crystal structures from the PDB .

- Validation : Correlate computed LogP (∼3.5) with experimental HPLC retention times to assess hydrophobicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。